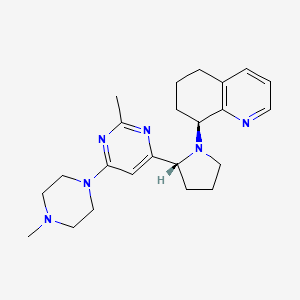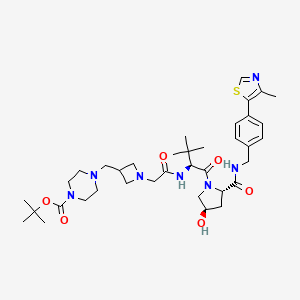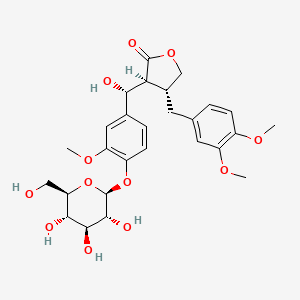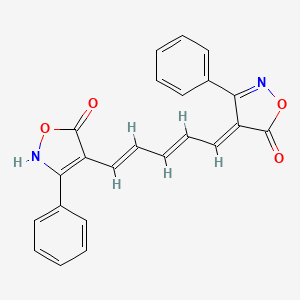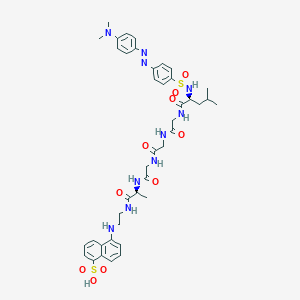
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans is a fluorophore-labeled peptide. It is composed of a sequence of amino acids: leucine, glycine, glycine, glycine, alanine, and is labeled with the fluorophores Dabsyl and Edans. This compound is primarily used to test the peptidase activity of the LasA protease of Pseudomonas aeruginosa .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Dabsyl and Edans fluorophores are attached to the peptide at specific positions during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteases.
Oxidation and Reduction: The fluorophores Dabsyl and Edans can undergo redox reactions under specific conditions
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using specific proteases like LasA protease.
Oxidation and Reduction: Chemical reagents such as hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction
Major Products Formed
Hydrolysis: Shorter peptide fragments and free amino acids.
Oxidation and Reduction: Modified fluorophores with altered fluorescence properties
Applications De Recherche Scientifique
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans has several scientific research applications:
Biochemistry: Used to study the activity of proteases, particularly LasA protease from Pseudomonas aeruginosa.
Molecular Biology: Employed in assays to monitor enzyme activity and protein interactions.
Medical Research: Utilized in the development of diagnostic tools and therapeutic agents targeting bacterial infections
Mécanisme D'action
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans functions by serving as a substrate for the LasA protease. The enzyme cleaves the peptide bond, resulting in a change in fluorescence due to the separation of the Dabsyl and Edans fluorophores. This change in fluorescence can be measured to determine the activity of the protease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dabsyl-Gly-Gly-Gly-Ala-Edans: A shorter peptide with similar fluorophore labeling.
Dabsyl-Leu-Gly-Gly-Ala-Edans: Another variant with a different peptide sequence
Uniqueness
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans is unique due to its specific sequence and dual fluorophore labeling, which provides high sensitivity and specificity for detecting protease activity .
Propriétés
Formule moléculaire |
C41H52N10O10S2 |
|---|---|
Poids moléculaire |
909.0 g/mol |
Nom IUPAC |
5-[2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C41H52N10O10S2/c1-26(2)22-35(50-62(57,58)31-18-14-29(15-19-31)49-48-28-12-16-30(17-13-28)51(4)5)41(56)46-24-38(53)44-23-37(52)45-25-39(54)47-27(3)40(55)43-21-20-42-34-10-6-9-33-32(34)8-7-11-36(33)63(59,60)61/h6-19,26-27,35,42,50H,20-25H2,1-5H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,59,60,61)/t27-,35-/m0/s1 |
Clé InChI |
DYLWQNIQCBWTCW-UXCMTWRGSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


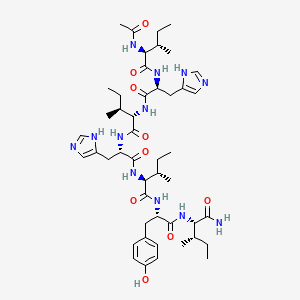
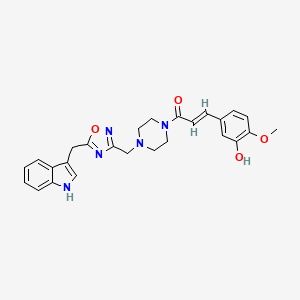
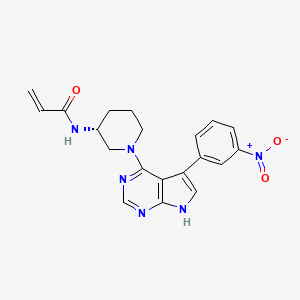

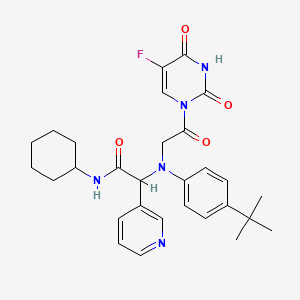
![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
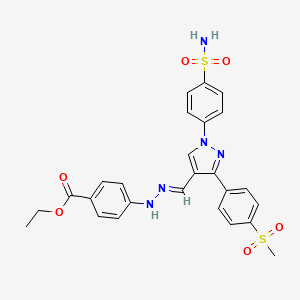
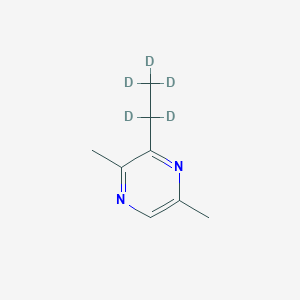
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)

